1,4-Cineole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water, soluble in oils

soluble (in ethanol)

Synonyms

Canonical SMILES

Potential Antidepressant and Anxiolytic Effects

Studies suggest that 1,4-Cineole may possess properties beneficial for treating anxiety and depression. Research in mice indicates that inhalation of 1,4-Cineole exhibits anxiolytic and antidepressant effects. These findings suggest its potential as a therapeutic option for central nervous system (CNS) disorders like anxiety, depression, and post-traumatic stress disorder (PTSD).

Antimicrobial and Anti-inflammatory Properties

1,4-Cineole demonstrates potential antimicrobial activity against various bacteria and fungi . This property has sparked research exploring its potential application in disinfectants, wound healing, and the development of novel antibiotics. Additionally, studies suggest that 1,4-Cineole may exhibit anti-inflammatory effects , making it a potential candidate for treating inflammatory conditions like arthritis and asthma.

Other Potential Applications

Research is ongoing to explore the diverse potential applications of 1,4-Cineole. Some areas of investigation include:

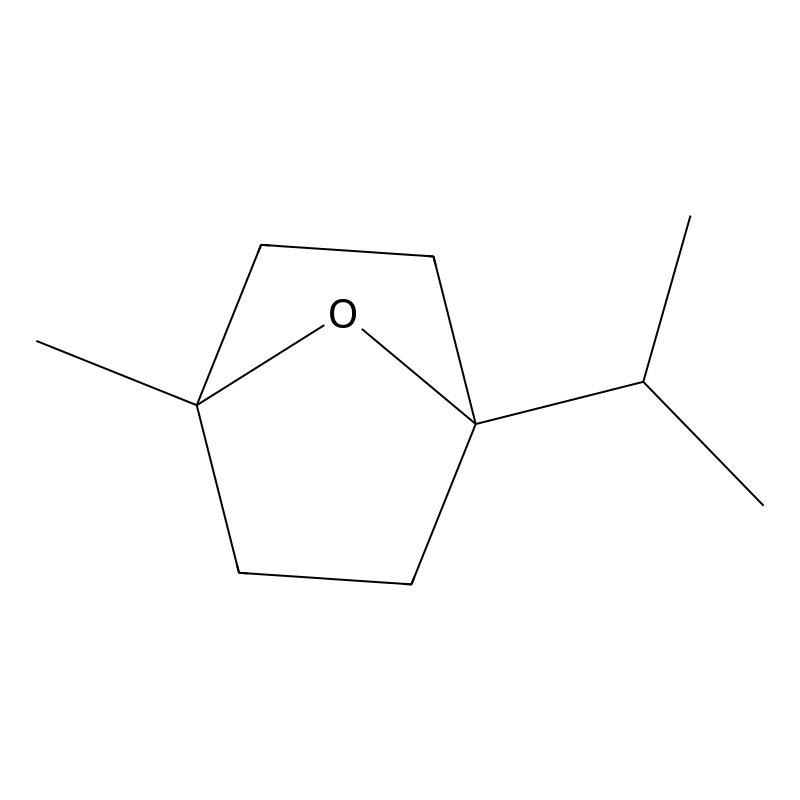

1,4-Cineole, also known as eucalyptol, is a bicyclic monoterpene oxide with the molecular formula . It features an oxabicyclo structure with an epoxy bridge connecting the first and fourth carbon atoms. This compound is primarily derived from eucalyptus oil and is recognized for its distinct aroma and flavor, often associated with minty and refreshing characteristics. It serves various roles in nature, functioning as a plant metabolite and contributing to the scent profiles of several essential oils .

- Modulation of ion channels: 1,4-Cineole may interact with ion channels in cell membranes, affecting nerve impulses and potentially explaining its anticonvulsant properties.

- Antioxidant activity: The molecule's structure suggests potential free radical scavenging activity, which could contribute to its anti-inflammatory effects.

- Immunomodulation: 1,4-Cineole might influence the immune system by regulating the activity of immune cells.

1,4-Cineole undergoes several chemical transformations. Notably, it can be oxidized at the C-2 position by cytochrome P450 enzymes, specifically CYP3A4 in humans and CYP3A1/2 in rats, resulting in the formation of 2β-hydroxy-1,4-cineole. This reaction exemplifies its metabolic pathways and potential interactions within biological systems . Additionally, 1,4-cineole can react violently with strong oxidizers, highlighting the need for careful handling in laboratory settings .

1,4-Cineole possesses a range of biological activities. It has been studied for its anti-inflammatory, antimicrobial, and analgesic properties. Research indicates that it may enhance respiratory function and has been utilized in treatments for respiratory conditions due to its mucolytic effects . Furthermore, it exhibits antioxidant properties that may contribute to cellular protection against oxidative stress .

Synthesis of 1,4-cineole can be achieved through various methods:

- Isomerization of α-terpineol: This method involves the catalytic isomerization of α-terpineol using heteropoly acids like H3PW12O40. This process yields both 1,8-cineole and 1,4-cineole .

- Extraction from natural sources: 1,4-Cineole can be extracted from eucalyptus oil and other essential oils where it occurs naturally.

- Chemical synthesis: Laboratory synthesis can also be conducted through various organic reactions involving precursor compounds.

The applications of 1,4-cineole are diverse:

- Pharmaceuticals: Used as an ingredient in cough suppressants and inhalants for respiratory ailments.

- Food Industry: Employed as a flavoring agent due to its pleasant aroma.

- Cosmetics: Incorporated into perfumes and personal care products for fragrance.

- Agriculture: Acts as a fumigant and insect repellent .

Studies on the interactions of 1,4-cineole with other compounds reveal its potential synergistic effects. For instance, when combined with certain antibiotics, it may enhance their efficacy against resistant bacterial strains. Additionally, its interaction with cytochrome P450 enzymes suggests implications for drug metabolism and pharmacokinetics in humans .

Several compounds share structural or functional similarities with 1,4-cineole. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| 1,8-Cineole | Bicyclic Monoterpene | Antimicrobial, anti-inflammatory | More prevalent in certain essential oils |

| Limonene | Monoterpene | Citrus aroma; used in cleaning products | Stronger citrus scent |

| Camphor | Bicyclic Terpene | Analgesic; used in topical ointments | Solid at room temperature |

| Menthol | Monoterpene | Cooling sensation; used in topical analgesics | Strong menthol flavor |

While all these compounds exhibit beneficial properties and applications in various industries, 1,4-cineole's unique epoxy structure contributes to its specific biological activities and aromatic profile that distinguishes it from others.

Phytochemical Distribution in Plant Species

1,4-Cineole, also known as isocineole, is a bicyclic monoterpenoid with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 daltons [1] [2]. This oxygenated monoterpene exists naturally as a minor component in various essential oils across multiple plant families, exhibiting significantly different distribution patterns compared to its structural isomer 1,8-cineole [3].

The compound has been identified in numerous aromatic plant species, with documented occurrences spanning several botanical families. In the Zingiberaceae family, 1,4-cineole has been reported in cardamom (Elettaria cardamomum), where it contributes to the complex aromatic profile of the essential oil [9]. The Piperaceae family contains this monoterpene in Piper cubeba, commonly known as cubeb, where it represents a minor constituent of the essential oil composition [1].

Essential oil analysis of citrus species has revealed the presence of 1,4-cineole in lime peel oil and orange juice, though typically at lower concentrations compared to the dominant limonene content [1]. The Lauraceae family, particularly represented by bay laurel (Laurus nobilis), contains measurable quantities of this compound in its leaf essential oil [1].

Table 1: Documented Plant Sources of 1,4-Cineole

| Plant Species | Common Name | Family | Plant Part | Reference |

|---|---|---|---|---|

| Elettaria cardamomum | Cardamom | Zingiberaceae | Seeds | [9] |

| Piper cubeba | Cubeb | Piperaceae | Fruits | [1] |

| Citrus aurantium | Bitter Orange | Rutaceae | Peel | [1] |

| Citrus limon | Lime | Rutaceae | Peel | [1] |

| Laurus nobilis | Bay Laurel | Lauraceae | Leaves | [1] |

| Rosmarinus officinalis | Rosemary | Lamiaceae | Aerial parts | [1] |

| Boldea fragrans | Chilean Boldo | Monimiaceae | Leaves | [1] |

| Xanthoxylum rhetsa | Indian Prickly Ash | Rutaceae | Bark | [1] |

| Ormenis multicaulis | Moroccan Chamomile | Asteraceae | Flowers | [1] |

Research on Australian Cabernet Sauvignon wines has documented the presence of 1,4-cineole in concentrations ranging from 0.023 to 1.6 micrograms per liter, with significant varietal differences observed [46]. Cabernet Sauvignon wines showed mean concentrations of 0.6 micrograms per liter, substantially higher than Shiraz wines at 0.07 micrograms per liter and Pinot Noir wines at 0.2 micrograms per liter [46].

The Asteraceae family, particularly the genus Artemisia, contains species with varying concentrations of cineole isomers [39]. Artemisia sericea from the Mongolian steppe zone contains 1,8-cineole as a major component at 25.8 percent, though specific data on 1,4-cineole content in this genus remains limited [40].

Ecological Roles in Plant Defense Mechanisms

1,4-Cineole functions as a significant allelochemical in plant defense systems, demonstrating potent inhibitory effects on competing vegetation and herbivorous organisms [12]. Research has established that this monoterpene operates through multiple mechanisms to provide ecological advantages to producing plants.

The compound exhibits strong phytotoxic properties, with studies demonstrating its ability to inhibit plant growth at concentrations as low as 0.04 micromolar [12]. This allelopathic activity represents a critical ecological function, allowing producing plants to suppress the germination and establishment of competing species in their immediate vicinity [12].

Mechanistic studies have revealed that 1,4-cineole specifically targets asparagine synthetase, a key enzyme in nitrogen metabolism [12]. The compound demonstrates an inhibitory concentration of approximately 0.5 micromolar against this enzyme, effectively disrupting amino acid biosynthesis in target plants [12]. This enzymatic inhibition results in reduced protein synthesis and impaired cellular metabolism in affected organisms [12].

Table 2: Ecological Defense Mechanisms of 1,4-Cineole

| Defense Mechanism | Target Organism | Concentration Required | Effect Observed | Reference |

|---|---|---|---|---|

| Allelopathic inhibition | Lactuca sativa | 0.04 μM | 50% root growth inhibition | [12] |

| Asparagine synthetase inhibition | Plant enzymes | 0.5 μM | Enzymatic activity suppression | [12] |

| Growth suppression | Seedling development | 0.1 μM | Complete growth inhibition | [12] |

| Metabolic disruption | Nitrogen metabolism | Variable | Amino acid synthesis impairment | [12] |

The effectiveness of 1,4-cineole as a natural herbicide has been demonstrated through comparative studies with synthetic herbicides [12]. When applied to lettuce seedlings, the natural monoterpene showed superior activity compared to many synthetic alternatives, with complete growth inhibition achieved at concentrations one order of magnitude lower than commercial herbicides [12].

Field observations have documented the role of volatile monoterpenes, including 1,4-cineole, in establishing chemical barriers around producing plants [12]. These compounds create zones of reduced plant diversity, particularly affecting the germination and early development of herbaceous species [12]. The volatile nature of 1,4-cineole allows for effective dispersal through soil and atmospheric pathways, extending the defensive perimeter beyond the immediate root zone [12].

Experimental evidence suggests that 1,4-cineole contributes to the overall antimicrobial defense strategy of producing plants [13]. The compound has shown activity against various bacterial pathogens, potentially reducing the microbial load in the rhizosphere and protecting plant tissues from opportunistic infections [14] [16].

Enzymatic Pathways for Monoterpene Biosynthesis

The biosynthesis of 1,4-cineole follows the standard monoterpene biosynthetic pathway, initiating from the universal isoprenoid precursors isopentenyl diphosphate and dimethylallyl diphosphate [17]. These five-carbon building blocks undergo head-to-tail condensation to form geranyl diphosphate, the immediate precursor for all monoterpene synthesis [17].

Geranyl diphosphate serves as the substrate for specialized monoterpene synthases that catalyze the formation of 1,4-cineole through a complex series of carbocation rearrangements [18] [19]. The initial step involves the ionization of geranyl diphosphate through diphosphate elimination, generating a reactive geranyl cation intermediate [18].

The biosynthetic mechanism proceeds through the formation of a linalyl diphosphate intermediate, which subsequently undergoes cyclization to produce the α-terpinyl cation [18] [19]. This critical carbocation intermediate represents the branch point for multiple monoterpene products, with specific amino acid residues in the enzyme active site directing the reaction toward 1,4-cineole formation [19] [21].

Table 3: Key Enzymatic Steps in 1,4-Cineole Biosynthesis

| Enzyme/Step | Substrate | Product | Cofactor Requirements | Reference |

|---|---|---|---|---|

| Geranyl diphosphate synthase | IPP + DMAPP | Geranyl diphosphate | Mg²⁺ | [17] |

| Cineole synthase | Geranyl diphosphate | α-Terpinyl cation | Mg²⁺ | [18] |

| Water capture | α-Terpinyl cation | α-Terpineol | H₂O | [19] |

| Cyclization | α-Terpineol | 1,4-Cineole | Catalytic dyad | [21] |

Research on tobacco terpene synthases has provided detailed insights into the conversion of α-terpineol to 1,4-cineole [19] [21]. This transformation involves a catalytic dyad comprising histidine-502 and glutamate-249, which functions as a base to facilitate the cyclization reaction [21]. The process requires the specific stereochemistry of (S)-(−)-α-terpineol as the preferred enantiomer substrate [21].

Site-directed mutagenesis studies have identified critical amino acid residues that determine the product specificity between different cineole isomers [21]. Threonine-278 plays a crucial role in fixing the intermediate α-terpineol and supporting the autoprotonation of its double bond, ultimately directing the reaction toward 1,4-cineole formation [21].

Bacterial monoterpene synthases have emerged as valuable model systems for understanding cineole biosynthesis [20] [28]. Streptomyces clavuligerus produces both linalool synthase and 1,8-cineole synthase, with the latter achieving 96 percent product purity compared to 67 percent from plant-derived enzymes [28] [29]. These bacterial systems demonstrate that phenylalanine residues, particularly Phe77, are essential for guiding carbocation intermediates toward cyclic product formation [20].

The stereochemical control in 1,4-cineole biosynthesis involves specific enzyme-substrate interactions that determine the final product configuration [18] [19]. Mass spectrometric analysis using ¹⁸O-labeled precursors has confirmed that water serves as the sole source of the ether oxygen atom in the final cineole structure [18].

Microbial Transformation and Biocatalytic Production

Microbial systems have demonstrated significant potential for both the biotransformation of existing 1,4-cineole and the development of biocatalytic production platforms [23] [24]. Various microorganisms exhibit the ability to modify the cineole structure through selective hydroxylation reactions, producing valuable derivatives with enhanced biological activity [23].

Screening studies of diverse microorganisms have identified hydroxylation at position 2 as the most commonly observed transformation reaction for 1,4-cineole [23] [24]. In most examined microorganisms, the predominant metabolite produced is the 2-endo-alcohol isomer, demonstrating significant stereoselectivity in the microbial transformation process [24].

Streptomyces griseus has shown exceptional capability in 1,4-cineole biotransformation, yielding 8-hydroxy-1,4-cineole as the major hydroxylation product along with both 2-exo- and 2-endo-hydroxy-1,4-cineole derivatives [23] [24]. This organism represents a valuable biocatalyst for producing multiple hydroxylated derivatives simultaneously, offering potential applications in pharmaceutical and fragrance industries [23].

Table 4: Microbial Transformation of 1,4-Cineole

| Microorganism | Primary Product | Secondary Products | Conversion Efficiency | Reference |

|---|---|---|---|---|

| Streptomyces griseus | 8-hydroxy-1,4-cineole | 2-exo, 2-endo-hydroxy | High | [23] [24] |

| Aspergillus niger | 2-exo-hydroxy-1,8-cineole | 3-exo-hydroxy-1,8-cineole | 46.1% | [25] |

| Mucor ramannianus | 2-exo-hydroxy-1,8-cineole | 3-exo-hydroxy-1,8-cineole | >99% | [25] |

| Rhodococcus species | 2-endo-hydroxy derivatives | 2-oxo-cineole | 98% | [25] |

The development of cytochrome P450 monooxygenases for cineole hydroxylation has expanded the toolkit for biocatalytic modification [26]. Sphingobium yanoikuyae strain B2 produces three distinct P450 enzymes (CYP101J2, CYP101J3, and CYP101J4) that hydroxylate 1,8-cineole using electron transport partners from Escherichia coli [26]. These enzymes demonstrate different regioselectivity compared to previously characterized P450cin from Citrobacter braakii, sharing less than 30 percent amino acid sequence identity [26].

Engineered Escherichia coli systems have achieved remarkable success in monoterpene production, with 1,8-cineole titers reaching 4.37 grams per liter through fed-batch fermentation [27]. This represents the highest known cineole titer from microbial production systems and demonstrates the commercial viability of bioengineered platforms [27]. The success stems from optimizing both the mevalonate pathway for precursor supply and the expression of monoterpene synthases for product formation [27].

Comparative studies of limonene and 1,8-cineole production in engineered microorganisms have revealed important insights into product toxicity and process optimization [27]. While limonene showed higher toxicity toward producing microorganisms with a minimum inhibitory concentration of 0.21 grams per liter, 1,8-cineole demonstrated significantly lower toxicity at 11.54 grams per liter, making it a more favorable target for large-scale bioprocessing [27].

The integration of biological and chemical approaches has proven particularly effective for cineole production [27]. Bacterial systems provide high-purity monoterpene intermediates that can be subsequently converted through heterogeneous catalysis, combining the specificity of biological systems with the efficiency of chemical transformation [27]. This hybrid approach has achieved superior yields compared to purely biological or chemical methods alone [27].

Plant Growth Regulatory Effects

1,4-Cineole demonstrates significant plant growth regulatory properties through multiple mechanisms, with asparagine synthetase inhibition representing the primary mode of action for its herbicidal activity [1] [2]. The compound exhibits potent phytotoxic effects against various plant species, particularly affecting root development and cellular division processes [3] [1].

Asparagine Synthetase Inhibition Mechanisms

Asparagine synthetase represents a novel target site for herbicidal action, with 1,4-cineole serving as the first reported natural monoterpene to inhibit this enzyme with high specificity [1] [2]. The enzyme catalyzes the ATP-dependent conversion of aspartate to asparagine using glutamine as the nitrogen source, playing a crucial role in nitrogen mobilization within plant systems [2].

Kinetic Characterization and Inhibition Parameters

1,4-Cineole demonstrates remarkable potency as an asparagine synthetase inhibitor, with an IC50 value of approximately 0.5 μM [1] [2]. This inhibition is competitive in nature, suggesting direct binding competition at or near the glutamine binding site [2]. The inhibitory activity shows significant stereospecificity, as evidenced by metabolite studies demonstrating that the cis-enantiomer of 2-hydroxy-1,4-cineole exhibits substantially higher activity than the trans-enantiomer [1].

The reversal of growth inhibition through exogenous asparagine application provides compelling evidence for the specific targeting of asparagine biosynthesis. Plant growth inhibition caused by 1,4-cineole was reversed by 65% when 100 μM asparagine was provided exogenously, with the reversal being dependent on asparagine concentration [1] [2]. This restoration effect demonstrates that the phytotoxic action primarily results from asparagine depletion rather than general cellular toxicity.

Molecular Binding and Structural Relationships

The structural requirements for asparagine synthetase inhibition involve specific molecular features of the 1,4-cineole scaffold. The hydroxyl group positioning in metabolites critically influences inhibitory activity, with the cis-enantiomer of 2-hydroxy-1,4-cineole showing enhanced activity compared to the trans-form [1]. This stereochemical specificity suggests precise spatial requirements for optimal enzyme-inhibitor interactions at the active site.

Substrate uptake studies reveal that 1,4-cineole treatment stimulates root uptake of radiolabeled asparagine in lettuce seedlings, indicating cellular compensation mechanisms attempting to overcome the biosynthetic block [2]. Conversely, aspartate uptake remains unaffected, confirming the specificity of the inhibition for the asparagine biosynthetic pathway rather than general amino acid transport [2].

Herbicidal Activity Compared to Synthetic Analogues

Comparative studies between 1,4-cineole and its synthetic derivatives reveal complex structure-activity relationships governing herbicidal potency [4] [5] [6]. The natural monoterpene demonstrates superior direct enzymatic inhibition compared to synthetic analogues, while some derivatives show enhanced field application properties [4] [6].

Cinmethylin Comparison and Proherbicide Characteristics

Cinmethylin, a benzyl ether derivative of 1,4-cineole, exhibits paradoxical herbicidal activity characteristics when compared to the parent compound [1] [2]. While cinmethylin shows comparable phytotoxic effects in whole-plant assays, it demonstrates no direct inhibitory activity against asparagine synthetase even at concentrations up to 10 mM [1] [2]. This discrepancy identifies cinmethylin as a proherbicide requiring metabolic bioactivation through cleavage of the benzyl-ether side chain to release the active 1,4-cineole moiety [2].

The IC50 values for root growth inhibition demonstrate that 1,4-cineole (0.04 μM) is approximately 10-fold more potent than cinmethylin (0.4 μM) under controlled laboratory conditions where volatilization is minimized [2]. However, field applications favor cinmethylin due to reduced vapor pressure achieved through the benzyl ether modification, addressing the primary limitation of 1,4-cineole volatility under natural conditions [2] [6].

Cineole Derivative Structure-Activity Relationships

Novel hydroxy and ester derivatives of 1,4-cineole demonstrate variable herbicidal activities depending on substitution patterns and stereochemistry [7] [4] [5]. Post-emergence herbicidal bioassays reveal that many derivatives exhibit improved activity relative to the parent 1,4-cineole compound, particularly at lower application concentrations [7] [5].

2-endo-Hydroxy-1,8-cineole emerges as the most active derivative against radish, achieving complete growth inhibition at 0.2 mol/L concentration [7] [5]. For annual ryegrass control, 3-exo-hexoxy-1,8-cineole demonstrates superior efficacy, producing complete growth suppression at 0.1 mol/L [5]. These enhanced activities suggest that specific hydroxylation and esterification patterns can significantly improve the herbicidal potency of the cineole scaffold.

Ester derivatives of cineole compounds show enhanced activity compared to their parent alcohols, although this improvement may result from metabolic cleavage within plant tissues to release both the hydroxy cineole and the carboxylic acid components [7] [5]. This dual-action mechanism potentially provides broader spectrum herbicidal activity through multiple molecular targets [5].

Neuropharmacological Properties

1,4-Cineole exhibits diverse neuropharmacological activities mediated through multiple receptor systems and ion channels [8] [9] [10]. The compound demonstrates anxiolytic and antidepressant-like effects in animal models, with mechanisms involving both TRP channel modulation and interactions with GABAergic neurotransmission [8] [10].

TRP Channel Modulation (TRPM8/TRPA1 Interactions)

1,4-Cineole activates multiple TRP channel subtypes, demonstrating distinct selectivity patterns compared to its structural isomer 1,8-cineole [9] [11]. These interactions contribute to both peripheral sensory effects and central nervous system modulation through presynaptic glutamate release mechanisms [9] [11].

TRPV1 Channel Activation and Specificity

1,4-Cineole functions as a primary activator of TRPV1 channels in spinal dorsal horn neurons, with an EC50 value of 0.42 mM [9] [11]. This activation produces a concentration-dependent increase in spontaneous excitatory postsynaptic current frequency, reaching 226% of control levels at optimal concentrations [11]. The TRPV1-mediated effects are completely blocked by selective antagonists capsazepine and SB-366791, confirming the specificity of channel interaction [9] [11].

The compound selectively enhances spontaneous glutamate release from C-fiber terminals while inhibiting evoked glutamate release from the same terminals [9]. This dual modulation suggests complex regulatory mechanisms whereby 1,4-cineole can simultaneously increase background excitatory tone while dampening stimulus-evoked responses [9]. Such effects may contribute to altered pain perception and sensory processing.

TRPM8 Channel Interactions and Thermosensation

1,4-Cineole activates TRPM8 channels, although with lower efficacy compared to the prototypical agonist menthol [12] [13]. The compound demonstrates the ability to activate both human TRPM8 and TRPA1 channels when expressed in heterologous systems [12] [13]. Despite this dual activation capacity, the functional significance appears to favor TRPV1-mediated effects in native tissue preparations [9] [11].

The TRPM8 activation by 1,4-cineole does not appear to be the primary mechanism underlying its central nervous system effects, as TRPM8 antagonist 4-(3-chloro-2-pyridinyl)-N-[4-(1,1-dimethylethyl)phenyl]-1-piperazinecarboxamide fails to block the compound's effects on glutamate release [9]. This observation suggests that while TRPM8 activation occurs, it may be more relevant to peripheral sensory effects rather than central neuropharmacological actions [9].

Selectivity Differences from 1,8-Cineole

The structural isomer 1,8-cineole demonstrates preferential TRPA1 channel activation, contrasting with 1,4-cineole's TRPV1 selectivity [9] [11]. This selectivity difference provides valuable insights into the structural determinants of TRP channel specificity, with the oxygen bridge position critically influencing receptor binding preferences [9] [11].

1,8-cineole produces an EC50 of 3.2 mM for TRPA1 activation and generates approximately 159% increase in glutamate release frequency [11]. The distinct channel selectivities between these isomers may explain their different pharmacological profiles and potential therapeutic applications [9] [11].

GABAergic System Involvement in Anxiolytic Effects

1,4-Cineole demonstrates significant anxiolytic and antidepressant-like activities in multiple behavioral paradigms, with evidence suggesting both GABAergic and non-GABAergic mechanisms of action [8] [10].

Anxiolytic Activity Profiles

Inhalation administration of 1,4-cineole produces dose-dependent anxiolytic effects in the light-dark box test, with effective doses of 4×10^-4 mg and 4×10^-3 mg significantly increasing both time spent in the light compartment and number of light compartment entries [8] [10]. The marble-burying test corroborates these anxiolytic effects, showing 29% and 38% reductions in marble burying behavior at the respective effective doses [8] [10].

The anxiolytic potency of 1,4-cineole appears comparable to or slightly enhanced compared to 1,8-cineole, with 1,4-cineole showing activity at two dose levels compared to single-dose efficacy for 1,8-cineole [8] [10]. This enhanced potency may relate to the distinct TRP channel selectivity profiles and resulting differences in neurotransmitter release patterns [8] [10].

GABA_A/Benzodiazepine Receptor Independence

Critical mechanistic studies using flumazenil, a competitive GABA_A/benzodiazepine receptor antagonist, reveal important differences between 1,4-cineole and classical anxiolytics [8] [10]. While flumazenil completely reverses the anxiolytic effects of diazepam and 1,8-cineole, it fails to antagonize the anxiolytic actions of 1,4-cineole [8] [10].

This flumazenil insensitivity indicates that 1,4-cineole's anxiolytic effects do not primarily involve GABA_A/benzodiazepine receptor activation [8] [10]. Instead, the mechanism likely involves alternative neurotransmitter systems, potentially including serotonergic, dopaminergic, or noradrenergic pathways [8]. This distinct mechanism of action suggests potential advantages in terms of reduced sedation and dependence liability compared to benzodiazepine anxiolytics [8].

Antidepressant-like Activity and Sedative Effects

1,4-Cineole demonstrates robust antidepressant-like activity in both the forced swimming test and tail suspension test [8] [10]. Effective doses range from 4×10^-4 to 4×10^-2 mg, producing 45-62% reductions in immobility times compared to vehicle controls [8] [10]. This broad dose range suggests a favorable therapeutic window for antidepressant effects [8].

The compound also exhibits significant sedative activity, producing 70% reduction in locomotor activity at 4×10^-4 mg dose in open field testing [8]. The sedative effects show a biphasic time course, with maximal activity occurring 15-20 minutes after inhalation administration [8]. This temporal profile suggests rapid central nervous system penetration following inhalation exposure [8].

Metabolic Interactions in Eukaryotic Systems

1,4-Cineole undergoes extensive biotransformation in eukaryotic systems through multiple enzymatic pathways, with cytochrome P450 enzymes playing predominant roles in oxidative metabolism [14] [15] [16]. These metabolic interactions have significant implications for bioactivity, toxicity, and potential drug interactions [14] [15].

Cytochrome P450-Mediated Oxidation Pathways

Human cytochrome P450 3A4 represents the major enzyme responsible for 1,4-cineole metabolism, catalyzing hydroxylation at the 2-position to produce 2-exo-hydroxy-1,4-cineole as the principal metabolite [14]. Kinetic analysis demonstrates that CYP3A4 exhibits superior catalytic efficiency for 1,4-cineole 2-hydroxylation compared to other P450 isoforms, with a Vmax/Km ratio of 4.6 μM^-1 min^-1 in human liver sample HL-104 [14].

The identification of CYP3A4 as the primary metabolizing enzyme is supported by multiple lines of evidence including selective inhibition by ketoconazole, a potent CYP3A inhibitor, and correlation between CYP3A4 content and metabolic activity across eighteen human liver microsome samples [14]. Anti-CYP3A4 antibodies effectively suppress 1,4-cineole metabolism, confirming the enzymatic specificity [14].

Cytochrome P450 2A6 serves as a secondary pathway for 1,4-cineole metabolism, also producing 2-exo-hydroxy-1,4-cineole but with lower catalytic efficiency compared to CYP3A4 [14]. This pathway may become more significant under conditions of CYP3A4 inhibition or in individuals with genetic variants affecting CYP3A4 expression [14].

Species Differences and Induction Responses

Rat liver microsomes demonstrate markedly different metabolic patterns compared to human tissues [14]. Pretreatment with pregnenolone 16α-carbonitrile and dexamethasone, known CYP3A inducers, significantly enhances 1,4-cineole 2-hydroxylation activity in rats [14]. However, the catalytic efficiency remains lower than human samples, with Vmax/Km ratios of 0.49 and 0.36 μM^-1 min^-1 for pregnenolone 16α-carbonitrile and dexamethasone-treated rats, respectively [14].

These species differences have important implications for extrapolating toxicological and pharmacological data between animal models and human applications [14]. The higher metabolic efficiency in humans suggests potentially more rapid clearance and different steady-state concentrations compared to rodent models [14].

Microbial Biotransformation Systems

Streptomyces griseus provides an alternative biotransformation pathway for 1,4-cineole, producing 8-hydroxy-1,4-cineole as the major metabolite along with minor amounts of 2-exo- and 2-endo-hydroxy-1,4-cineoles [16]. This microbial system demonstrates regioselectivity distinct from mammalian P450 enzymes, offering potential biotechnological applications for selective hydroxylation [16].

Engineered bacterial P450 variants show enhanced catalytic activity for 1,4-cineole oxidation compared to wild-type enzymes [15]. The CYP102A1 R47L/Y51F/F87A/I401P variant generates 3α-hydroxy-1,4-cineole in greater than 90% yield, demonstrating the potential for developing highly selective biocatalytic systems [15]. Such engineered systems may provide environmentally sustainable approaches for producing specific 1,4-cineole metabolites with enhanced biological activities [15].

Metabolic Inhibition and Drug Interaction Potential

1,4-Cineole demonstrates the capacity to inhibit cytochrome P450-mediated metabolism of other substrates, raising potential concerns for drug interactions [14]. The compound inhibits testosterone 6β-hydroxylation catalyzed by human liver microsomes, although to a lesser extent than its structural isomer 1,8-cineole [14]. Interestingly, while 1,8-cineole effectively inhibits 1,4-cineole metabolism, the reverse inhibition is not observed, suggesting asymmetric competitive interactions at the CYP3A4 active site [14].

These inhibitory effects suggest that concurrent exposure to 1,4-cineole and drugs metabolized by CYP3A4 could potentially alter pharmacokinetic profiles [14]. Given the widespread use of 1,4-cineole in food additives and fragrances, such interactions warrant consideration in clinical settings, particularly for patients receiving narrow therapeutic index medications that are CYP3A4 substrates [14].

Physical Description

Liquid

colourless mobile liquid; camphor like aroma

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

65.00 °C. @ 16.00 mm Hg

Heavy Atom Count

Taste

Density

0.850-0.908

LogP

2.97

Odor

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index